4-Fluoro-1,2-diiodobenzene
Overview
Description
4-Fluoro-1,2-diiodobenzene is an aromatic compound that consists of a benzene ring substituted with one fluorine atom and two iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-1,2-diiodobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene. The process typically includes the following steps:
Fluorination: Fluorobenzene is first prepared by the fluorination of benzene.
Iodination: The fluorobenzene is then subjected to iodination using iodine and a suitable oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,2-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atoms are replaced by other aryl or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds or other coupled products are typically obtained.
Oxidation and Reduction Products: Different oxidized or reduced benzene derivatives are formed based on the reaction conditions.
Scientific Research Applications
4-Fluoro-1,2-diiodobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Environmental Research: The compound is studied for its potential impact on the environment and its role in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,2-diiodobenzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: Consists of a benzene ring with a single iodine atom.
Fluorobenzene: Consists of a benzene ring with a single fluorine atom.
1,2-Diiodobenzene: Consists of a benzene ring with two iodine atoms at the 1 and 2 positions.
Uniqueness
4-Fluoro-1,2-diiodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, compared to compounds with only iodine or fluorine substituents.
Properties
IUPAC Name |
4-fluoro-1,2-diiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQZXYXZFFYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378959 | |
Record name | 4-fluoro-1,2-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203059-85-2 | |
Record name | 4-fluoro-1,2-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203059-85-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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